molecular formula C10H12ClNO3S2 B2769497 (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396862-67-1

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2769497
CAS No.: 1396862-67-1
M. Wt: 293.78
InChI Key: LRIZJUSQONJPDH-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C10H12ClNO3S2 and its molecular weight is 293.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Oxidation and Synthesis Reactions

  • Oxidation of Sulfides : The oxidation of various sulfides to sulfoxides using bromine complexes, like the one formed with 1,4-Diazabicyclo(2, 2, 2)octane, has been demonstrated. This method is significant for selective oxidation in aqueous media, and it's useful for incorporating 18O into sulfoxides (Ōae et al., 1966).

  • Nanocatalyst for Synthesis : The use of a novel nano-sized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation has been researched. This catalyst, including a diazabicyclo[2.2.2]octane component, can promote reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Structural and Reaction Studies

  • Regioselectivity in Ring Opening : The base-induced ring opening of hetero-oxabicyclic 3.2.1 systems, similar in structure to the queried compound, shows highly regioselective behavior. This research provides insights into the effects of different acidifying groups on reaction pathways (Lautens et al., 1998).

  • Enantioselective Preparations : Studies on the asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers to prepare 8-oxabicyclo[3.2.1]octane derivatives have been conducted. These preparations are relevant for synthesizing complex molecules with high enantiomeric excess (Ishida et al., 2010).

Catalysis and Reaction Optimization

  • Catalysis in Organic Synthesis : The role of Rh(I) catalysis in the Pauson–Khand reaction of sulfonyl derivatives, including the formation of bicyclic structures, has been explored. This research can be relevant for understanding how such compounds behave under catalytic conditions (Inagaki et al., 2007).

  • Oligomerization Studies : The cationic oligomerization of bicyclic oxalactam, which bears resemblance to the queried compound, has been studied. This research provides insights into the oligomerization process and the structure of the resulting compounds (Hashimoto et al., 1984).

Properties

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S2/c11-9-3-4-10(16-9)17(13,14)12-7-1-2-8(12)6-15-5-7/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIZJUSQONJPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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